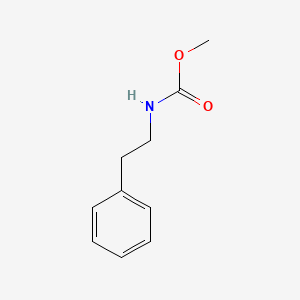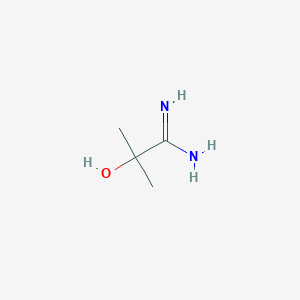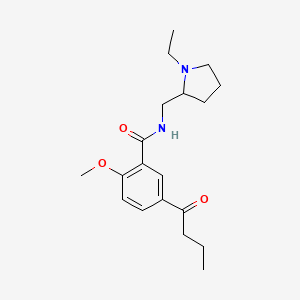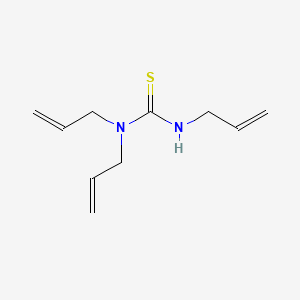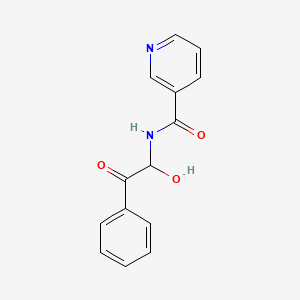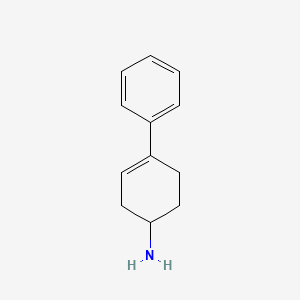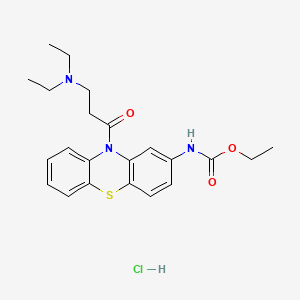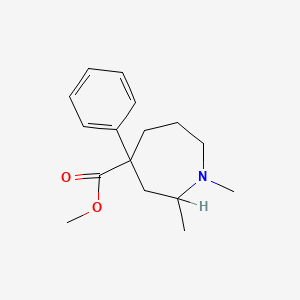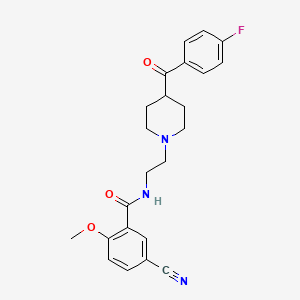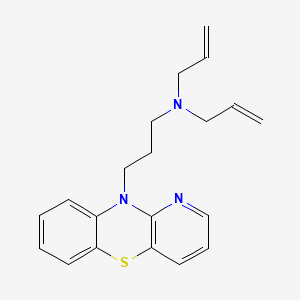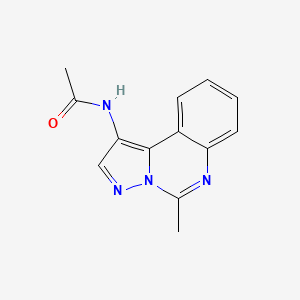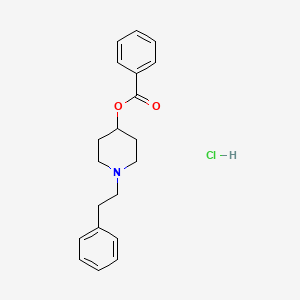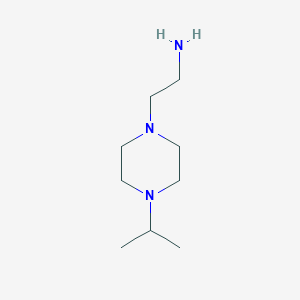
1-(2-氨基乙基)-4-异丙基哌嗪
描述
2-(4-Isopropylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C9H21N3. It is characterized by the presence of a piperazine ring substituted with an isopropyl group and an ethanamine chain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.
科学研究应用
Chemistry
In organic synthesis, 2-(4-Isopropylpiperazin-1-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. It can serve as a ligand in the development of receptor agonists or antagonists, particularly in the field of neurochemistry.
Medicine
In medicinal chemistry, derivatives of 2-(4-Isopropylpiperazin-1-yl)ethanamine are explored for their therapeutic potential. They may exhibit activity against various biological targets, including enzymes and receptors involved in neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize 2-(4-Isopropylpiperazin-1-yl)ethanamine involves the reductive amination of 4-isopropylpiperazine with an appropriate aldehyde or ketone, followed by reduction. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
N-Alkylation: : Another synthetic route involves the N-alkylation of 4-isopropylpiperazine with 2-chloroethanamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-(4-Isopropylpiperazin-1-yl)ethanamine often employs large-scale versions of the above methods, optimized for yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(4-Isopropylpiperazin-1-yl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the ethanamine chain or the piperazine ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products
N-Oxides: Formed from oxidation reactions.
Reduced Amines: Formed from reduction reactions.
Alkylated Derivatives: Formed from substitution reactions.
作用机制
The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)ethanamine and its derivatives often involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethanamine: Similar structure but with a methyl group instead of an isopropyl group.
2-(4-Ethylpiperazin-1-yl)ethanamine: Contains an ethyl group instead of an isopropyl group.
2-(4-Phenylpiperazin-1-yl)ethanamine: Features a phenyl group, adding aromaticity to the structure.
Uniqueness
2-(4-Isopropylpiperazin-1-yl)ethanamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
By understanding the synthesis, reactivity, and applications of 2-(4-Isopropylpiperazin-1-yl)ethanamine, researchers can explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDWIXUUOVPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406304 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-53-6 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


